2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
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Overview
Description
“2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” is an organic compound . It belongs to the class of compounds known as isoquinolones and derivatives . This compound is used as a reactant in the preparation of 1,4-disubstituted piperidine derivatives and their use as 11-βHSD1 inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported . The synthesis involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
The molecular weight of “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” is 222.29 . The IUPAC name is 2-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid . The InChI code is 1S/C12H18N2O2/c1-12(2,3)14-10(11(15)16)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3,(H,15,16) .Chemical Reactions Analysis
The synthesis of “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” involves chemical reactions such as condensation and dehydration . The mechanism of the second step of the synthesis was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis
“2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . The compound “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” can be used in the synthesis of indole derivatives . These derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis of Tert-butyl-substituted [1,2,4]triazino[5,6-b]indole
The compound can be used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole . This derivative has been reported to have potent antimalarial, antidepressant, and antileishmanial activity .
Synthesis of Indolo[2,3-b]quinoxalines
Indolo[2,3-b]quinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity . The compound “2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid” can be used in the synthesis of these derivatives .
Enhancement of Biological Activity
The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .
Increase in Lipophilicity
Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This property can be utilized in the design of new drugs and therapeutic agents .
Synthesis of Novel Drug Candidates
Incorporation of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)14-10(11(15)16)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVHSBCNCHTTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CCCCC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
CAS RN |
1780277-66-8 |
Source
|
Record name | 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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